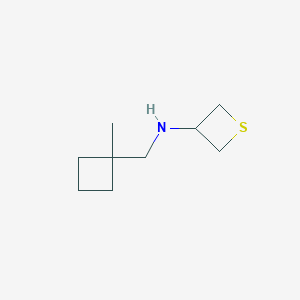
N-((1-Methylcyclobutyl)methyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-Methylcyclobutyl)methyl)thietan-3-amine is a compound that features a thietane ring, a four-membered ring containing a sulfur atom, and a cyclobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methylcyclobutyl)methyl)thietan-3-amine typically involves the reaction of 1-methylcyclobutylmethylamine with a thietane precursor under specific conditions. One common method involves the use of a solvent-free ball milling technique, which is an environmentally friendly approach that minimizes the use of solvents . This method involves the mechanical grinding of the reactants, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar mechanochemical methods or other green chemistry approaches to ensure high yield and purity. The use of microwave-assisted synthesis and ultrasound-assisted synthesis are also potential methods for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-Methylcyclobutyl)methyl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N-((1-Methylcyclobutyl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Wirkmechanismus
The mechanism of action of N-((1-Methylcyclobutyl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit effects on adrenergic and GABA-ergic neurotransmission, indicating its potential use in neuropharmacology . The compound may also interact with other neurotransmitter systems, such as the serotoninergic system, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thietane derivatives and cyclobutyl-containing amines. Examples include:
- Thietan-3-amine hydrochloride
- 2-[3-Methyl-7-(thietan-3-yl)-1-ethylxanth-8-ylthio]acetic acid hydrazide
Uniqueness
N-((1-Methylcyclobutyl)methyl)thietan-3-amine is unique due to its combination of a thietane ring and a cyclobutyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C9H17NS |
|---|---|
Molekulargewicht |
171.31 g/mol |
IUPAC-Name |
N-[(1-methylcyclobutyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H17NS/c1-9(3-2-4-9)7-10-8-5-11-6-8/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
XTGBNPCPWFARDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC1)CNC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


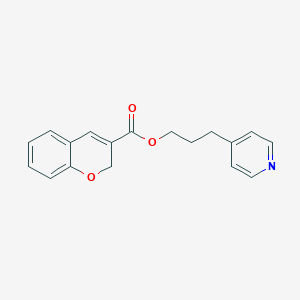
![2-[(2-Oxopropyl)sulfanyl]acetamide](/img/structure/B12930351.png)
![2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole](/img/structure/B12930357.png)

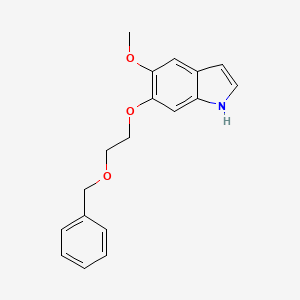
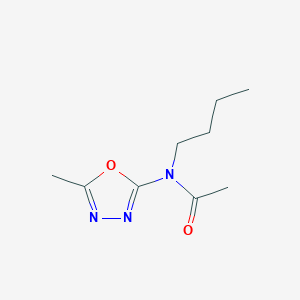
![N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide](/img/structure/B12930390.png)
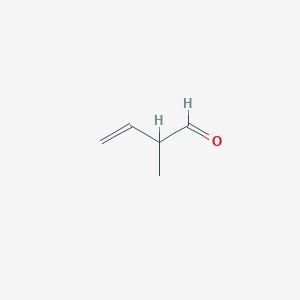
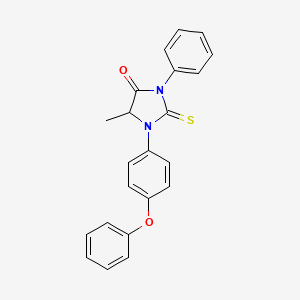
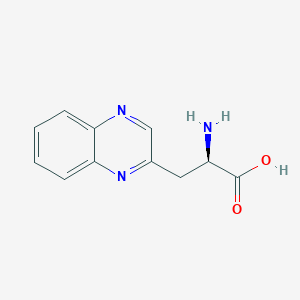

![2-Oxabicyclo[4.1.0]heptan-5-one](/img/structure/B12930408.png)
![N,6-Dimethylbenzo[d]oxazol-2-amine](/img/structure/B12930410.png)
![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
